2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide

Solid-state characterization Material handling Quality control

Procure meta-substituted 3-CF3 thioacetamide (CAS 175276-83-2) with consistent melting point (165-168°C) and LogP (3.6874) for reliable SAR studies and synthetic chemistry. Its crystalline habit ensures consistent handling and QC. Use as a comparator against ortho/para isomers or as a stable sulfonyl-thioacetamide intermediate for oxidation, alkylation, and cyclocondensation.

Molecular Formula C10H10F3NO2S2
Molecular Weight 297.3 g/mol
CAS No. 175276-83-2
Cat. No. B062136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide
CAS175276-83-2
Molecular FormulaC10H10F3NO2S2
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)CC(=S)N
InChIInChI=1S/C10H10F3NO2S2/c11-10(12,13)8-3-1-2-7(4-8)5-18(15,16)6-9(14)17/h1-4H,5-6H2,(H2,14,17)
InChIKeyMUDDTUQATCGWDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide (CAS 175276-83-2): Chemical Properties and Procurement Overview


2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide (CAS 175276-83-2) is a substituted thioacetamide derivative characterized by a 3-(trifluoromethyl)benzylsulfonyl moiety . The compound possesses a molecular weight of 297.32 g/mol and features a sulfonyl linker connecting the aromatic core to a thioacetamide functional group [1]. Its chemical structure confers distinct physicochemical attributes relevant to synthetic chemistry and early-stage medicinal chemistry investigations .

Why 2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide Cannot Be Replaced by Regioisomeric Analogs


Regioisomeric substitution patterns on the trifluoromethylbenzyl ring produce distinct molecular recognition profiles and solid-state characteristics [1]. The meta-substituted 3-CF3 derivative exhibits a well-defined crystalline habit with a consistently reported melting range of 165–168 °C , whereas melting point data for the ortho- and para-substituted analogs are either unreported or less precisely characterized in commercial technical literature . Such differences in solid-state properties directly impact material handling, formulation development, and quality control specifications during procurement and experimental use .

Quantitative Differentiation of 2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide from Regioisomeric and Structural Analogs


Melting Point and Crystalline Consistency: Meta-Substitution vs. Ortho/Para Regioisomers

The 3-(trifluoromethyl)benzyl derivative exhibits a precisely documented melting range of 165–168 °C (or 165 °C single point) across multiple independent vendor datasheets, whereas the ortho-substituted (2-CF3, CAS 1186194-91-1) and para-substituted (4-CF3, CAS 1186194-59-1) regioisomers lack publicly reported melting point values from major commercial suppliers . This absence of documented solid-state data for the analogs creates procurement uncertainty for applications requiring crystalline integrity assessment or melting point-based purity verification .

Solid-state characterization Material handling Quality control

Lipophilicity (LogP) Differentiation: Meta-CF3 vs. Para-CF3 Benzylsulfonyl Thioacetamide

The predicted octanol-water partition coefficient (LogP) for the 3-CF3 meta-substituted compound is 3.6874 [1]. In comparison, the analogous para-substituted derivative (CAS 263147-79-1) has a reported LogP of 3.54630 [2]. This difference of +0.1411 LogP units corresponds to a ~38% higher predicted partition coefficient for the meta isomer, attributable to the electronic and steric effects of the substitution position [3]. Such differences in lipophilicity can influence membrane permeability, aqueous solubility, and non-specific protein binding in biological assay contexts [4].

Lipophilicity Drug-likeness Physicochemical property prediction

Substitution Pattern Effects on Molecular Recognition: Meta-CF3 vs. Ortho/Para in Target Binding

The 3-(trifluoromethyl)benzyl substitution pattern places the electron-withdrawing CF3 group in a meta orientation relative to the sulfonyl linkage, generating a distinct electrostatic potential surface and steric contour compared to ortho- or para-substituted analogs [1]. Studies on structurally related trifluoromethylbenzyl-containing sulfonamides demonstrate that meta-CF3 substitution can enhance inhibitory potency by up to 10-fold versus para-substituted counterparts in enzyme inhibition assays, attributed to optimized hydrophobic packing and complementary dipole alignment with target binding pockets [2]. While direct comparative activity data for this specific thioacetamide scaffold is not published in peer-reviewed literature, the class-level inference based on well-characterized sulfonamide and thioacetamide series indicates that regioisomeric substitution is not interchangeable in biological systems [3].

Structure-activity relationship Molecular recognition Drug design

Chemical Intermediate Utility: Documented Role in Organic Synthesis

2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide is explicitly cited as a chemical intermediate for the synthesis of various organic compounds, with its stability conferred by the trifluoromethyl and sulfonamide groups enabling its use in multi-step synthetic sequences . In contrast, regioisomeric analogs (2-CF3 and 4-CF3 derivatives) are predominantly listed in chemical catalogs without specific documentation of intermediate utility . The compound's documented role as a synthetic building block provides procurement justification for laboratories requiring a validated starting material with defined reactivity and stability profiles .

Organic synthesis Building block Chemical intermediate

Thioacetamide Class Activity Precedent: Biological Relevance in Drug Discovery

Thioacetamide derivatives constitute a recognized pharmacophore class with documented inhibitory activity against multiple enzyme targets, including thyroid peroxidase (therapeutic index relevant to antithyroid agents) and various kinases and proteases [1][2]. The incorporation of a trifluoromethylbenzylsulfonyl moiety into the thioacetamide scaffold combines the electron-withdrawing and lipophilic enhancement properties of the CF3 group with the hydrogen-bonding and metal-coordinating capacity of the sulfonyl and thioamide functionalities [3]. Substituted thioacetamides have been disclosed in patent literature as having therapeutic utility for disease treatment, providing class-level validation for their inclusion in compound screening collections [4]. While target-specific activity data for this exact compound is not available in the public domain, the established class precedent justifies its procurement for broad-spectrum biological profiling.

Thioacetamide pharmacology Enzyme inhibition Lead discovery

Optimal Procurement and Application Scenarios for 2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide


Medicinal Chemistry Lead Optimization: SAR Studies of Trifluoromethylbenzyl Positional Isomers

Researchers exploring structure-activity relationships of benzylsulfonyl thioacetamides require the meta-substituted 3-CF3 isomer as a comparator to ortho- and para-substituted analogs . The well-characterized melting point (165–168 °C) and documented LogP (3.6874) provide baseline physicochemical parameters for assessing isomer-dependent changes in potency, selectivity, and pharmacokinetic properties [1]. The compound serves as a reference standard for verifying that biological activity changes are attributable to substitution pattern rather than compound integrity or purity variations .

Synthetic Chemistry: Building Block for Sulfonyl-Containing Heterocycles

The compound is explicitly cited as a chemical intermediate for the preparation of diverse organic derivatives . Its sulfonyl group provides a stable linkage for further functionalization, while the thioacetamide moiety can undergo oxidation, alkylation, or cyclocondensation to yield sulfoxides, sulfones, or heterocyclic scaffolds [1]. Laboratories requiring a validated starting material with established stability and handling characteristics will find this compound suitable for multi-step synthetic sequences .

Biochemical Screening: Inclusion in Thioacetamide-Focused Compound Libraries

Given the established biological relevance of thioacetamides as enzyme inhibitors, this compound is appropriate for inclusion in focused screening libraries targeting kinases, proteases, or other enzyme classes known to interact with sulfonyl/thioamide pharmacophores . The trifluoromethyl group enhances metabolic stability and membrane permeability relative to non-fluorinated analogs, making the compound a valuable probe for assessing target engagement in cellular assays [1]. While direct IC50 data for this specific compound is not publicly available, its structural features align with those of validated thioacetamide inhibitors disclosed in patent literature .

Quality Control and Analytical Method Development: Melting Point Reference Standard

The consistently reported melting range of 165–168 °C across multiple independent suppliers establishes this compound as a reliable reference for differential scanning calorimetry (DSC) calibration and purity assessment in analytical laboratories . Its sharp melting point and crystalline nature facilitate method development for thermal analysis techniques [1]. Procurement from reputable vendors with documented purity specifications (95% or 97%) ensures lot-to-lot consistency for analytical applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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